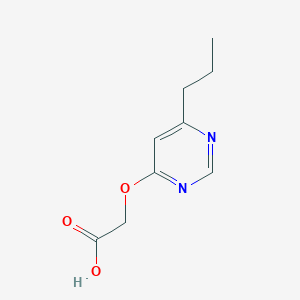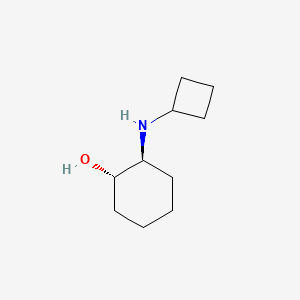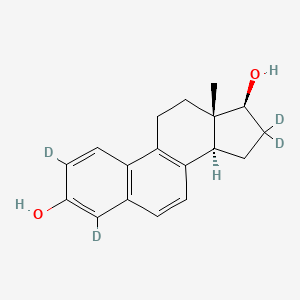
17beta-DIHYDROEQUILIN-2,4,16,16-D4
Übersicht
Beschreibung
17beta-DIHYDROEQUILIN-2,4,16,16-D4, also referred to as DHEQ-D4, is a synthetic estrogen. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid , functionally related to an androstane .
Molecular Structure Analysis
The molecular formula of 17beta-DIHYDROEQUILIN-2,4,16,16-D4 is C18H20O2. Its molecular weight is 272.4 g/mol. The structure of this compound is related to that of 17beta-estradiol .Wissenschaftliche Forschungsanwendungen
Interaction with Estrogen Receptors
17beta-Dihydroequilin interacts variably with estrogen receptors ERalpha and ERbeta. It's one of several estrogens exhibiting functional activity in cells transfected with these receptors, highlighting its potential role in hormone replacement therapy targeting specific tissues where ERbeta is predominant (Bhavnani, Tam, & Lu, 2008).
Inflammatory Response Modulation
17beta-Dihydroequilin demonstrates the capability to counteract interleukin-1alpha induced expression of inflammatory mediators in human endothelial cells, suggesting its potential in inflammation management. It inhibits the IL-1alpha-induced production of IL-6, IL-8, and MCP-1, revealing its anti-inflammatory properties (Demyanets et al., 2006).
Crystal Structure Analysis
The crystal structure of 17alpha-Dihydroequilin, closely related to 17beta-Dihydroequilin, has been analyzed using synchrotron X-ray powder diffraction data. This research contributes to understanding the molecular structure of similar compounds (Kaduk, Gindhart, & Blanton, 2017).
Hormone Replacement Therapy Components
17beta-Dihydroequilin is a component of conjugated equine estrogens used in hormone replacement therapy. Studies on its structural differences from 17beta-estradiol reveal unique biological activities and interactions with estrogen receptors, important for HRT formulation (Hsieh et al., 2008).
Neuroprotective Effects
Research has shown that 17beta-Dihydroequilin and related equine estrogens exhibit neuroprotective effects against oxidized low-density lipoprotein-induced neuronal cell death. This finding suggests potential applications in neurodegenerative disease prevention or treatment (Berco & Bhavnani, 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-12,14,15,17-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWZPRVUQHMJFF-GLZVTCTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C=CC3=C2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-DIHYDROEQUILIN-2,4,16,16-D4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)
![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)
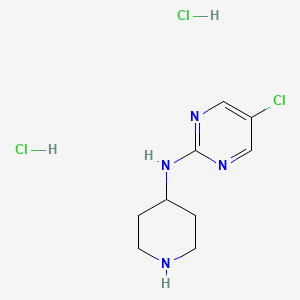
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

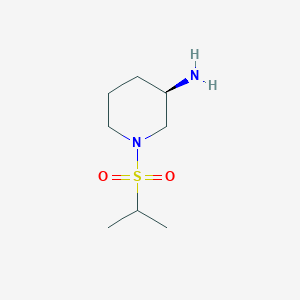
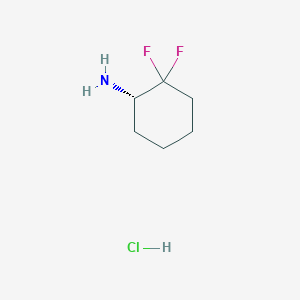

![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
